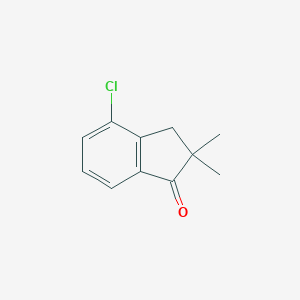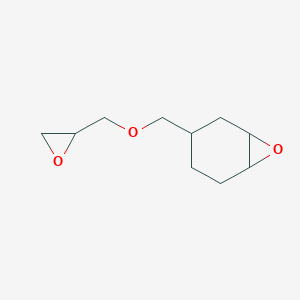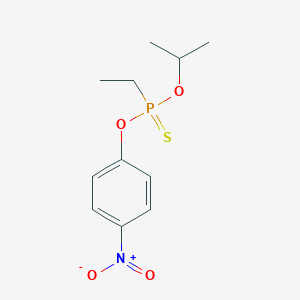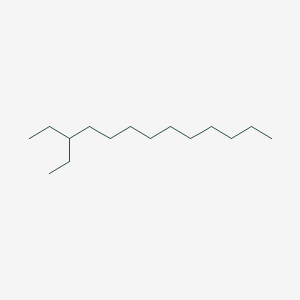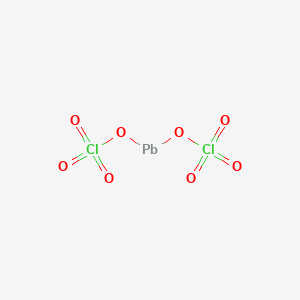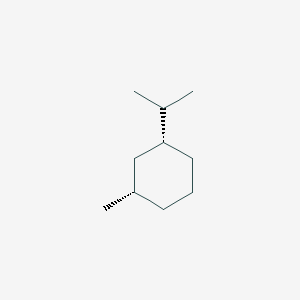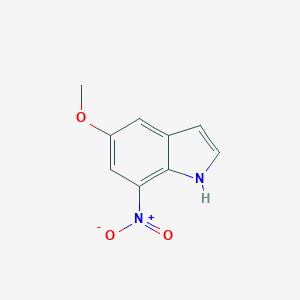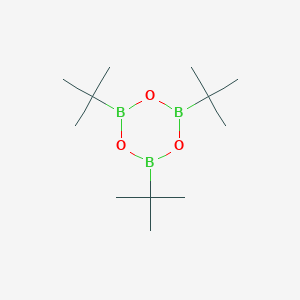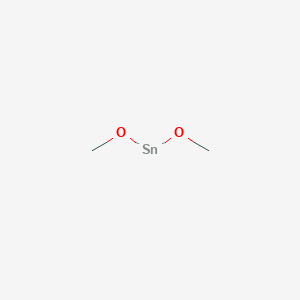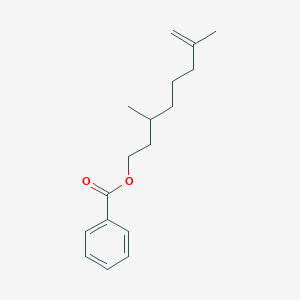
(-)-3,7-Dimethyloct-7-enyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3,7-Dimethyloct-7-enyl benzoate, commonly known as DMBOB, is a natural product that is found in the roots of the licorice plant. DMBOB has been studied for its potential therapeutic properties, including its ability to inhibit inflammation and cancer cell growth. In
Mecanismo De Acción
The mechanism of action of DMBOB is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMBOB has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, DMBOB has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMBOB is its availability and ease of synthesis. DMBOB can be readily synthesized in the lab, making it accessible for scientific research. Additionally, DMBOB has been shown to have low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of DMBOB is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of DMBOB. One potential area of research is the development of DMBOB as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBOB and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for DMBOB could lead to increased availability and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, DMBOB is a natural product with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been extensively studied, and it has been shown to inhibit the growth of various cancer cell lines and the production of pro-inflammatory cytokines and chemokines. DMBOB has advantages such as its availability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMBOB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
DMBOB can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and benzoic acid. The final product is obtained through purification using chromatography techniques. The synthesis of DMBOB has been optimized to increase yield and purity, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
DMBOB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. DMBOB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
10486-12-1 |
|---|---|
Nombre del producto |
(-)-3,7-Dimethyloct-7-enyl benzoate |
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3,7-dimethyloct-7-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,10-11,15H,1,7-9,12-13H2,2-3H3 |
Clave InChI |
WAMANGVSGOBEEJ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Otros números CAS |
10486-12-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



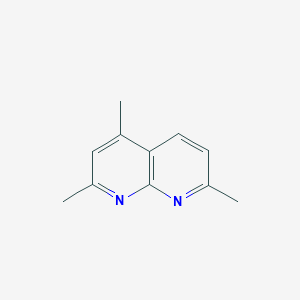
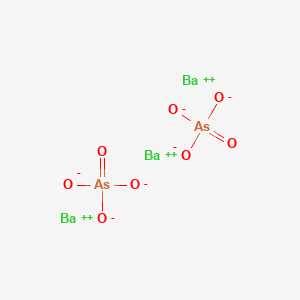
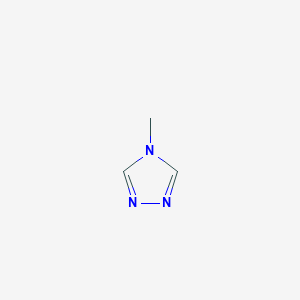
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
